An In-depth Technical Guide to 3-Ethyl-1,2,3,4-tetrahydroquinoline: Navigating a Landscape of Limited Data
An In-depth Technical Guide to 3-Ethyl-1,2,3,4-tetrahydroquinoline: Navigating a Landscape of Limited Data
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical compound 3-Ethyl-1,2,3,4-tetrahydroquinoline. An initial and extensive search of prominent chemical databases and scientific literature reveals a notable scarcity of specific experimental data and identifiers for this particular substituted tetrahydroquinoline. This suggests that 3-Ethyl-1,2,3,4-tetrahydroquinoline is not a commonly synthesized or commercially available compound.
Therefore, this guide will provide a comprehensive overview of the parent compound, 1,2,3,4-tetrahydroquinoline, as a foundational framework. We will delve into its core identifiers, physical and chemical properties, established synthesis protocols, and safety information. Crucially, we will then extrapolate from this established knowledge to discuss potential synthetic strategies and inferred properties for the target molecule, 3-Ethyl-1,2,3,4-tetrahydroquinoline. This approach is designed to equip the research scientist with the necessary foundational knowledge to approach the synthesis and handling of this and other similarly substituted tetrahydroquinolines.
The Parent Scaffold: 1,2,3,4-Tetrahydroquinoline
The foundational molecule for our target compound is 1,2,3,4-tetrahydroquinoline, the semi-hydrogenated derivative of quinoline.[1] It is a versatile building block in organic synthesis and a core structural motif in many biologically active compounds.[2][3][4]
Core Identifiers and Physical Properties
A summary of the key identifiers and physical properties for 1,2,3,4-tetrahydroquinoline is presented in Table 1.
| Identifier/Property | Value | Source(s) |
| CAS Number | 635-46-1 | [1] |
| Molecular Formula | C₉H₁₁N | [1] |
| Molar Mass | 133.194 g·mol⁻¹ | [1] |
| IUPAC Name | 1,2,3,4-Tetrahydroquinoline | [1] |
| Appearance | Colorless to yellow oily liquid | [1][4] |
| Boiling Point | 251 °C | [1] |
| Melting Point | 20 °C | [1] |
| Density | 1.0599 g/cm³ | [1] |
Safety and Handling
1,2,3,4-Tetrahydroquinoline is classified as a hazardous substance. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H350 (May cause cancer).[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[6]
Synthesis of the Tetrahydroquinoline Core and its Derivatives
The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold is well-established, with the most common method being the hydrogenation of the corresponding quinoline.[1]
General Synthesis of 1,2,3,4-Tetrahydroquinoline
A typical laboratory-scale synthesis involves the catalytic hydrogenation of quinoline. This is often achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7]
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline
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Reaction Setup: To a solution of quinoline in a suitable solvent (e.g., ethanol), add a catalytic amount of 5% Pd/C.
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Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Strategies for the Synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline
While specific literature on the synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline is scarce, we can infer potential synthetic routes based on established methodologies for substituted quinolines and their subsequent reduction.
One plausible approach involves the synthesis of 3-ethylquinoline as a precursor, followed by hydrogenation. Several methods exist for the synthesis of substituted quinolines, such as the Skraup synthesis or the Doebner-von Miller reaction. A modified version of these reactions using precursors that introduce an ethyl group at the desired position could yield 3-ethylquinoline. This intermediate would then be subjected to catalytic hydrogenation, as described for the parent compound, to yield 3-Ethyl-1,2,3,4-tetrahydroquinoline.
Inferred Properties and Applications of 3-Ethyl-1,2,3,4-tetrahydroquinoline
Predicted Physicochemical Properties
The introduction of an ethyl group at the 3-position of the tetrahydroquinoline ring is expected to have a modest effect on its physical properties. The molecular weight would increase to approximately 161.25 g/mol . The boiling point may be slightly elevated compared to the parent compound due to increased van der Waals forces. The solubility in organic solvents is expected to remain high.
Potential Applications in Research and Development
Substituted tetrahydroquinolines are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[8] They are found in natural products and synthetic pharmaceuticals with applications as anticancer, anti-inflammatory, and neuroprotective agents.[8] The specific biological activity of 3-Ethyl-1,2,3,4-tetrahydroquinoline would depend on its stereochemistry and its interaction with biological targets. Its synthesis would be a valuable step in generating novel compound libraries for drug discovery screening.
Conclusion
While 3-Ethyl-1,2,3,4-tetrahydroquinoline is not a well-documented compound, a thorough understanding of its parent scaffold, 1,2,3,4-tetrahydroquinoline, provides a solid foundation for its synthesis and study. The synthetic strategies and inferred properties discussed in this guide are intended to empower researchers to explore this and other novel substituted tetrahydroquinolines. As with any new compound, careful planning of the synthetic route and rigorous safety precautions are paramount. The exploration of such novel chemical entities is a vital component of advancing the fields of medicinal chemistry and materials science.
References
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PubChem. 3-Ethyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
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Wikipedia. Tetrahydroquinoline. Available at: [Link]
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Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 15(4), 2649-2687. Available at: [Link]
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ContaminantDB. 1-Ethyl-1,2,3,4-tetrahydroquinoline (CHEM010544). Available at: [Link]
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International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]
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RIVERLAND TRADING. 1,2,3,4-Tetrahydroquinoline Supplier | 635-46-1. Available at: [Link]
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Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
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Chemical Synthesis Database. 1-ethyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
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The Good Scents Company. 1,2,3,4-tetrahydroquinoline. Available at: [Link]
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